Cas no 942006-05-5 (ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate)

ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]piperazine-1-carboxylate
- 942006-05-5
- ethyl 4-(2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetyl)piperazine-1-carboxylate
- F2227-0533
- AKOS024629577
- ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate
- ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate
-
- Inchi: 1S/C22H27N5O4/c1-4-30-22(29)26-11-9-25(10-12-26)19(28)14-27-17-8-6-5-7-16(17)13-18(27)21-24-23-20(31-21)15(2)3/h5-8,13,15H,4,9-12,14H2,1-3H3
- InChI Key: MBDBLCVZFJEBFN-UHFFFAOYSA-N
- SMILES: N1(C(OCC)=O)CCN(C(CN2C3=C(C=CC=C3)C=C2C2=NN=C(C(C)C)O2)=O)CC1
Computed Properties
- Exact Mass: 425.20630436g/mol
- Monoisotopic Mass: 425.20630436g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 639
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 93.7Ų
ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2227-0533-4mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-10mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-1mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-5mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-20mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-30mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-15mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-5μmol |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-3mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0533-25mg |
ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)piperazine-1-carboxylate |
942006-05-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate Related Literature
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
Additional information on ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate
Comprehensive Analysis of Ethyl 4-(2-{2-5-(Propan-2-yl)-1,3,4-Oxadiazol-2-yl-1H-Indol-1-yl}Acetyl)Piperazine-1-Carboxylate (CAS No. 942006-05-5)
In the realm of organic chemistry and pharmaceutical research, ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate (CAS No. 942006-05-5) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its 1,3,4-oxadiazole and indole moieties, represents a promising scaffold for drug discovery and material science. Researchers are increasingly exploring its synthesis, properties, and biological activities, aligning with the growing demand for novel heterocyclic compounds in medicinal chemistry.
The molecular structure of ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate combines a piperazine backbone with an indole-oxadiazole hybrid, a design that enhances its interaction with biological targets. Such hybrids are frequently investigated for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a subject of interest in drug development pipelines. Recent studies highlight its potential as a kinase inhibitor or GPCR modulator, addressing current trends in precision medicine and targeted therapies.
From a synthetic perspective, the preparation of CAS No. 942006-05-5 involves multi-step reactions, including cyclization and acylation strategies. Optimizing its yield and purity is critical for industrial-scale production, a topic frequently searched by chemists in process chemistry forums. The compound’s stability under varying pH conditions and solubility profiles are also key considerations for formulation scientists, reflecting the broader industry focus on bioavailability enhancement.
Environmental and regulatory aspects of ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate are equally relevant. With increasing emphasis on green chemistry, researchers are evaluating solvent-free synthesis routes and biodegradable derivatives. These efforts resonate with global initiatives like the UN Sustainable Development Goals, particularly in reducing hazardous waste in pharmaceutical manufacturing.
In conclusion, CAS No. 942006-05-5 exemplifies the intersection of innovation and practicality in modern chemistry. Its versatility in drug design, coupled with sustainable synthesis challenges, positions it as a compound of enduring scientific and commercial value. Future research may uncover broader applications in agrochemicals or functional materials, further expanding its impact across industries.
942006-05-5 (ethyl 4-(2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetyl)piperazine-1-carboxylate) Related Products
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 57707-64-9(2-azidoacetonitrile)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)



